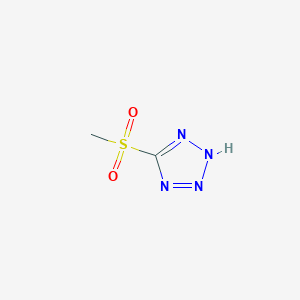

5-Methylsulfonyltetrazole

Descripción general

Descripción

5-Methylsulfonyltetrazole is a derivative of tetrazole, a class of compounds characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. Tetrazoles are known for their energetic properties and utility in various chemical syntheses. The methylsulfonyl group attached to the tetrazole ring influences its reactivity and physical properties, making it a compound of interest in pharmaceutical and material science research.

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the reaction of hydrazides with various reagents. For instance, 2,5-diaryltetrazoles can be synthesized from N-phenylsulfonylbenzhydrazidoyl chlorides and arylhydrazines, with potassium carbonate acting on the intermediate product . Another method includes the oxidation of N2-Benzoyl-N4-(phenylsulfonyl)benzohydrazide hydrazone with mercury(II) oxide to yield 5-phenyltetrazole . These methods highlight the versatility of tetrazole synthesis, which can be tailored to introduce different substituents such as the methylsulfonyl group.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives, including those with sulfonyl substituents, has been studied using techniques like X-ray crystallography. For example, the crystal structure of 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole has been determined, showing that the tetrazole rings are essentially planar and the aryl rings at the 1- and 5-positions show no conjugation to the tetrazole groups . This information is crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

Tetrazole derivatives undergo various chemical reactions, including oxidation and nucleophilic substitution. The oxidation of 5-arylsulfanyltetrazoles can lead to the formation of 5-arylsulfonyltetrazoles . Additionally, the phenylsulfonyl group in these compounds can undergo nucleophilic substitution with reagents like ethanol, phenol, or benzimidazole . These reactions are important for further functionalization of the tetrazole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their substituents. For example, the introduction of a methylsulfonyl group can affect the compound's solubility, stability, and reactivity. Docking studies and crystallography can provide insights into the interactions of these molecules with biological targets, which is relevant for their potential use as pharmaceutical agents . Additionally, the vibrational spectra of tetrazole derivatives can be studied using spectroscopic methods to gain further understanding of their properties .

Aplicaciones Científicas De Investigación

Biomimetic Studies

5-Methylsulfonyltetrazole exhibits properties enabling its use in biomimetic studies. Aryl-5-methylsulfonyltetrazoles react with various compounds to produce tetrazole-containing ethers, which can serve as polydentate ligands for biomimetic research (Kharbash et al., 2002).

Synthesis of Functional Compounds

This compound plays a role in synthesizing functionally substituted tetrazoles. 5-Methylsulfonyl-1-phenyltetrazole interacts with various nucleophiles, leading to high yields of 1-phenyltetrazoles with functional substitutions. This reaction highlights the potential of 5-methylsulfonyltetrazole as a universal synthon in tetrazole synthesis (Gol'tsberg & Koldobskii, 1996).

Anticonvulsant Activity

In the realm of medicinal chemistry, 5-methylsulfonyltetrazole derivatives, specifically 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles, have been explored for their anticonvulsant properties. Certain derivatives have shown selective antagonism of strychnine-induced convulsions, suggesting potential as antispastic agents (Kane et al., 1994).

Mecanismo De Acción

Target of Action

It is known that tetrazole derivatives, a class to which 5-methylsulfonyltetrazole belongs, often target the fungal enzyme cytochrome p450 .

Mode of Action

Similar tetrazole derivatives have been reported to inhibit the fungal enzyme cytochrome p450 . This inhibition disrupts the normal metabolic processes of the fungus, leading to its death or growth inhibition .

Biochemical Pathways

The inhibition of cytochrome p450 by similar tetrazole derivatives can affect a wide range of biochemical pathways, as this enzyme is involved in the metabolism of various substances within the cell .

Result of Action

The inhibition of cytochrome p450 by similar tetrazole derivatives can lead to the disruption of normal metabolic processes within the cell, potentially leading to cell death or growth inhibition .

Safety and Hazards

5-Methylsulfonyltetrazole’s dust and vapor may irritate the eyes, respiratory system, and digestive system . It is considered a potential carcinogen . Appropriate safety measures should be taken when handling and using it, such as wearing protective glasses, respiratory protection, and gloves . It should be stored and transported avoiding contact with oxidizers, fire sources, and combustibles .

Direcciones Futuras

While the specific future directions for 5-Methylsulfonyltetrazole are not mentioned in the search results, it is known that advances in molecular pharmacology and an improved understanding of the mechanism of most diseases have created the need to specifically target the cells involved in the initiation and progression of diseases . This is especially true for most life-threatening diseases requiring therapeutic agents which have numerous side effects, thus requiring accurate tissue targeting to minimize systemic exposure . Recent drug delivery systems are formulated using advanced technology to accelerate systemic drug delivery to the specific target site, maximizing therapeutic efficacy and minimizing off-target accumulation in the body .

Propiedades

IUPAC Name |

5-methylsulfonyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2S/c1-9(7,8)2-3-5-6-4-2/h1H3,(H,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURGLLWWASFDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406397 | |

| Record name | 5-Methylsulfonyltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21744-55-8 | |

| Record name | 5-Methylsulfonyltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

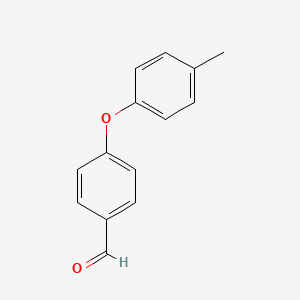

Feasible Synthetic Routes

Q & A

Q1: What is the general structure of the tetrazole derivatives synthesized in these papers?

A1: The papers describe the synthesis of 2-substituted 5-methylthiotetrazoles and their corresponding 5-methylsulfonyltetrazoles [, ]. This suggests the general structure involves a tetrazole ring with a methylsulfonyl group at the 5-position and various substituents at the 2-position.

Q2: Why are researchers interested in synthesizing tetrazole derivatives like 5-methylsulfonyltetrazole?

A2: While the provided abstracts don't explicitly state the applications, tetrazoles are known bioisosteres of carboxylic acids []. This means they can often mimic the biological activity of carboxylic acids while potentially offering improved pharmacological properties. Therefore, the synthesis of novel tetrazole derivatives like 5-methylsulfonyltetrazole likely aims to explore their potential as bioactive compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,6-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1309401.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)